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Compound of Interest

Compound Name: 6-Amino-2-chloronicotinonitrile

Cat. No.: B3037677 Get Quote

An In-depth Technical Guide to the Spectroscopic and Analytical Profile of 6-Amino-2-
chloronicotinonitrile

Abstract: 6-Amino-2-chloronicotinonitrile is a pivotal heterocyclic building block in medicinal

chemistry and materials science, frequently utilized in the synthesis of complex molecular

architectures. Its substituted pyridine scaffold makes it a valuable precursor for developing

kinase inhibitors and other therapeutic agents. This guide provides a comprehensive analysis

of the spectroscopic characteristics of 6-Amino-2-chloronicotinonitrile (CAS: 53554-20-4),

offering a foundational dataset for researchers in synthesis, process development, and quality

control. We will delve into the theoretical and expected data for Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS),

grounded in established principles and data from analogous structures. This document is

structured to provide not just data, but also the underlying scientific rationale for analytical

method development and data interpretation.

Compound Profile and Physicochemical Properties
6-Amino-2-chloronicotinonitrile is a substituted pyridine derivative with the molecular formula

C₆H₄ClN₃.[1][2] Its structure combines an electron-withdrawing nitrile group and a chlorine

atom with an electron-donating amino group, creating a unique electronic profile that is key to

its reactivity and spectroscopic signature.
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Property Value Source

CAS Number 53554-20-4

Molecular Formula C₆H₄ClN₃ [1]

Molecular Weight 153.57 g/mol [2]

Monoisotopic Mass 153.00937 Da [3]

Appearance Solid (form may vary)

Storage
2-8°C, Keep in dark place,

inert atmosphere
[4]

SMILES N#CC1=C(Cl)N=C(N)C=C1 [4]
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Molecular Structure
The structural arrangement of functional groups on the pyridine ring is fundamental to

interpreting its spectroscopic data. The atom numbering convention used throughout this guide

is presented below.

Caption: Structure of 6-Amino-2-chloronicotinonitrile with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 6-Amino-2-chloronicotinonitrile, both ¹H and ¹³C NMR are essential

for structural confirmation.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, showing two signals in the

aromatic region and a signal for the amino protons. The choice of solvent is critical; deuterated

dimethyl sulfoxide (DMSO-d₆) is recommended to reliably observe the exchangeable amino

protons.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-4 6.6 – 6.8 Doublet (d) ~8-9

Upfield shift due

to the strong

electron-donating

effect of the

adjacent amino

group at C-6.

Coupled to H-5.

H-5 7.6 – 7.8 Doublet (d) ~8-9

Downfield shift

relative to H-4

due to the

deshielding

effect of the

adjacent nitrile

group and the

ring nitrogen.

Coupled to H-4.

-NH₂ 6.0 – 7.0
Broad Singlet (br

s)
N/A

Chemical shift is

concentration

and solvent-

dependent. The

broadness is due

to quadrupole

broadening from

the ¹⁴N nucleus

and chemical

exchange.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom

in the molecule.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 158 – 162
Carbon bearing the chlorine

atom, significantly deshielded.

C-3 90 – 95

Shielded carbon adjacent to

the nitrile group. Its position is

significantly upfield.

C-4 115 – 120

Aromatic CH carbon,

influenced by the adjacent

amino group.

C-5 140 – 145

Aromatic CH carbon,

deshielded by the ring nitrogen

and nitrile group.

C-6 160 – 164

Carbon attached to the amino

group, highly deshielded due

to the direct attachment of

nitrogen.

-C≡N 116 – 119
Characteristic chemical shift

for a nitrile carbon.

Recommended Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural verification.

Sample Preparation: Accurately weigh 10-15 mg of 6-Amino-2-chloronicotinonitrile and

dissolve it in 0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for observing

the N-H protons and ensuring sufficient solubility.

Internal Standard: Add 5 µL of a tetramethylsilane (TMS) solution in DMSO-d₆ as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.
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¹H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0-180 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

A relaxation delay of 5 seconds is recommended due to the longer relaxation times of

quaternary carbons.

Acquire a minimum of 1024 scans for adequate sensitivity.

Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for

¹H, 1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio. Phase

and baseline correct the resulting spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based

on their characteristic vibrational frequencies. The analysis of related aminonicotinonitrile

structures provides a strong basis for spectral interpretation.[5][6]
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

3490 – 3350 N-H Stretch Medium-Strong

Asymmetric and

symmetric stretching

of the primary amine

(-NH₂) group. Often

appears as a doublet.

[6]

2210 – 2230 -C≡N Stretch Strong, Sharp

Characteristic and

strong absorption for

the nitrile functional

group.[6]

1620 – 1650 N-H Bend Medium
Scissoring vibration of

the primary amine.

1580 – 1600 C=C / C=N Stretch Medium-Strong
Aromatic ring

stretching vibrations.

1050 – 1100 C-Cl Stretch Strong
Stretching vibration for

the aryl-chloride bond.

Recommended Protocol for FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample

preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with isopropanol and performing a background scan.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect

the spectrum over a range of 4000–400 cm⁻¹. Co-add at least 32 scans at a resolution of 4

cm⁻¹ to achieve a high-quality spectrum.
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Data Processing: Perform an ATR correction and baseline correction using the

spectrometer's software.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. For halogenated compounds like 6-Amino-2-chloronicotinonitrile, MS is

particularly useful for confirming the presence of chlorine.

Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the

primary species observed will be the protonated molecule [M+H]⁺.

Molecular Ion Cluster: A key diagnostic feature will be the isotopic pattern of the molecular

ion due to the presence of chlorine.

[M+H]⁺: Expected at m/z 154.0167 (corresponding to the ³⁵Cl isotope).

[M+2+H]⁺: Expected at m/z 156.0137 (corresponding to the ³⁷Cl isotope).

Isotopic Ratio: The relative intensity of these two peaks should be approximately 3:1, which

is characteristic of a molecule containing one chlorine atom.[3]

Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺ at

m/z 175.9986.[3]

Recommended Protocol for LC-MS Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock to a

final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water

with 0.1% formic acid).

Chromatography (Optional but recommended):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3 mL/min.

Mass Spectrometry:

Ion Source: Electrospray Ionization (ESI), positive mode.

Scan Range:m/z 50–500.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Gas: Nitrogen at a flow rate of 600 L/hr and a temperature of 350 °C.

Comprehensive Analysis Workflow
The following diagram outlines a logical workflow for the complete spectroscopic

characterization of a newly synthesized batch of 6-Amino-2-chloronicotinonitrile.

Caption: A validated workflow for the comprehensive spectroscopic analysis.

Safety and Handling
As a laboratory chemical, 6-Amino-2-chloronicotinonitrile requires careful handling. The

following precautions are derived from available Safety Data Sheets (SDS).[7]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[7]

Handling: Avoid breathing dust. Use only in a well-ventilated area or under a fume hood.

Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

[8]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store

locked up or in an area accessible only to qualified personnel.[4]
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First Aid: In case of skin contact, take off immediately all contaminated clothing and rinse

skin with water. In case of eye contact, rinse cautiously with water for several minutes. If

inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical advice.[7]

Conclusion
The structural elucidation of 6-Amino-2-chloronicotinonitrile is straightforward when a multi-

technique spectroscopic approach is employed. The key identifiers are the characteristic

doublet signals in the ¹H NMR spectrum, the nitrile and amine stretches in the FT-IR spectrum,

and the definitive 3:1 isotopic cluster for the molecular ion in the mass spectrum. The protocols

and expected data presented in this guide serve as a robust reference for researchers,

ensuring accurate and reliable characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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